molecular formula C27H20BrClF3N5O5 B11667195 N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11667195
M. Wt: 666.8 g/mol
InChI Key: BETFYNBAUVZZSY-UHFFFAOYSA-N
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Description

N-[3-(4-BROMOPHENOXY)-5-NITROPHENYL]-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenoxy, nitrophenyl, chlorophenyl, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of N-[3-(4-BROMOPHENOXY)-5-NITROPHENYL]-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, such as 3-(4-bromophenoxy)-5-nitroaniline . This intermediate is then subjected to further reactions, including chlorination, methoxylation, and trifluoromethylation, to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

N-[3-(4-BROMOPHENOXY)-5-NITROPHENYL]-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(4-BROMOPHENOXY)-5-NITROPHENYL]-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-BROMOPHENOXY)-5-NITROPHENYL]-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, the nitrophenyl group may interact with enzyme active sites, while the trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

N-[3-(4-BROMOPHENOXY)-5-NITROPHENYL]-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C27H20BrClF3N5O5

Molecular Weight

666.8 g/mol

IUPAC Name

N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H20BrClF3N5O5/c1-41-18-6-2-14(3-7-18)21-13-22(27(30,31)32)36-25(34-21)23(29)24(35-36)26(38)33-16-10-17(37(39)40)12-20(11-16)42-19-8-4-15(28)5-9-19/h2-12,21-22,34H,13H2,1H3,(H,33,38)

InChI Key

BETFYNBAUVZZSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Br)[N+](=O)[O-])Cl)N2)C(F)(F)F

Origin of Product

United States

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